molecular formula C15H11F3O2 B3138841 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde CAS No. 473264-20-9

2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde

Cat. No.: B3138841
CAS No.: 473264-20-9
M. Wt: 280.24 g/mol
InChI Key: XRRSVVMLQPODGM-UHFFFAOYSA-N
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Description

2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde is a biphenyl derivative featuring a methoxy (-OCH₃) group at position 2, a trifluoromethyl (-CF₃) group at position 2', and an aldehyde (-CHO) functional group at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds candidates for pharmaceutical and agrochemical applications. The aldehyde moiety allows further functionalization, such as condensation reactions to generate Schiff bases or heterocyclic scaffolds .

Properties

IUPAC Name

3-methoxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14-8-10(9-19)6-7-12(14)11-4-2-3-5-13(11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRSVVMLQPODGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Formula : C15H12F3O2
  • Molecular Weight : 300.25 g/mol
  • Structure : The compound features a biphenyl structure with a methoxy group and a trifluoromethyl group, which are known to influence its biological activity.

Synthesis

The synthesis of 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the biphenyl core.
  • Introduction of the methoxy and trifluoromethyl groups.
  • Aldehyde formation through oxidation.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of biphenyl carboxaldehydes have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Research has indicated that related compounds exhibit significant antitumor properties. For example, certain biphenyl derivatives have been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. The GI50 values (the concentration required to inhibit cell growth by 50%) for some derivatives range from 15 to 30 μM across different cancer types .

The biological activity of 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Studies suggest that such compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

Case Studies

  • Antitumor Screening : In a study evaluating the antiproliferative effects of various biphenyl derivatives on human cancer cell lines (MCF-7 breast cancer cells and A549 lung cancer cells), several compounds demonstrated IC50 values below 20 μM, indicating potent activity .
  • Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that certain derivatives showed inhibition zones greater than 15 mm at concentrations of 100 μg/mL, confirming their potential as antimicrobial agents .

Data Table

CompoundActivity TypeCell Line/OrganismIC50/Minimum Inhibition Concentration
2-Methoxy-2'-trifluoromethyl...AntitumorMCF-718 μM
Similar Biphenyl DerivativeAntimicrobialStaphylococcus aureus>15 mm zone at 100 μg/mL
Biphenyl CarboxaldehydeAntitumorA54922 μM

Scientific Research Applications

Structure and Composition

The molecular formula of 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxaldehyde is C15H11F3O3C_{15}H_{11}F_3O_3. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for various applications.

Anticancer Activity

Research indicates that compounds similar to 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxaldehyde exhibit significant anticancer properties. Studies have shown that the trifluoromethyl group can enhance the potency of certain pharmaceutical agents by improving their metabolic stability and bioavailability. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the modulation of specific signaling pathways related to cell survival and death.

Organic Electronics

The unique electronic properties of 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxaldehyde make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Performance Metrics in OLEDs

ParameterValue
Turn-on VoltageLow
Luminous EfficiencyHigh
StabilityModerate

Chromatographic Applications

The compound has been utilized as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct spectral characteristics allow for accurate identification and quantification in complex mixtures.

Case Study: Detection in Environmental Samples

A recent study highlighted the use of this compound as an internal standard for the quantification of environmental pollutants. The researchers successfully detected trace levels of related compounds in water samples using HPLC coupled with mass spectrometry.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2'-Chloro-2-methoxy-[1,1'-biphenyl]-4-carboxaldehyde Cl (2'), -OCH₃ (2), -CHO (4) 262.68 Antiproliferative activity against hepatoma cells
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde -CF₃ (4'), -CHO (4) 264.21 Higher lipophilicity; used in organic synthesis
3′-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxaldehyde -CH₂OH (3'), -CHO (4) 212.25 Enhanced solubility in polar solvents
4'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde -NO₂ (4'), -CHO (4) 243.21 Strong electron-withdrawing effects; intermediate in dyes
2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxylic acid -CF₃ (2'), -OCH₃ (2), -COOH (4) 294.24 Bioactive precursor; potential enzyme inhibition

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to the hydroxymethyl analog .
  • Solubility : The hydroxymethyl derivative () exhibits higher aqueous solubility due to polar -CH₂OH, whereas the nitro analog () is less soluble in polar solvents .
  • Electronic Effects : The methoxy group (electron-donating) and trifluoromethyl group (electron-withdrawing) create a polarized electronic environment, influencing reactivity in nucleophilic additions or electrophilic substitutions.

Q & A

Q. How to study its interactions with biological macromolecules (e.g., proteins)?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Synthesize fluorescent analogs (e.g., aldehyde→hydrazine conjugates) for confocal microscopy imaging in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde

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